4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine
Description
4-(3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine is a heterocyclic compound featuring a 1,2,3-triazole core substituted at position 1 with a 3-fluorophenyl group and at position 5 with an amine. The triazole is further linked to a 1,2,4-oxadiazole ring substituted at position 3 with a 4-ethoxyphenyl group. This structural motif is characteristic of bioactive molecules, where triazole and oxadiazole rings often enhance metabolic stability and binding affinity .
Properties
IUPAC Name |
5-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-fluorophenyl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN6O2/c1-2-26-14-8-6-11(7-9-14)17-21-18(27-23-17)15-16(20)25(24-22-15)13-5-3-4-12(19)10-13/h3-10H,2,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQWMYHFUPEPPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=CC=C4)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine is a hybrid molecule that incorporates the oxadiazole and triazole scaffolds, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial research.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the presence of two key heterocyclic rings: an oxadiazole and a triazole. Its molecular formula is with a molecular weight of approximately 365.4 g/mol . The presence of fluorine and ethoxy groups enhances its lipophilicity and may influence its biological interactions.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties by targeting various enzymes involved in cancer cell proliferation. The specific mechanisms include:
- Inhibition of Thymidylate Synthase : This enzyme is crucial for DNA synthesis; inhibition can lead to reduced tumor growth.
- Histone Deacetylase (HDAC) Inhibition : HDAC inhibitors can induce cell cycle arrest and apoptosis in cancer cells.
- Telomerase Activity Inhibition : Targeting telomerase can prevent cancer cells from maintaining their telomeres, leading to cell senescence or death.
A study highlighted the anticancer potential of 1,3,4-oxadiazole derivatives, suggesting that compounds with similar structures to our target may effectively inhibit cancer cell growth through these mechanisms .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research has shown that 1,3,4-oxadiazole derivatives possess broad-spectrum antimicrobial activities:
- Antibacterial : Effective against various bacterial strains including Staphylococcus aureus and Escherichia coli.
- Antifungal : Exhibits activity against fungi such as Candida albicans.
- Antiviral : Some derivatives have shown efficacy against viruses like herpes simplex virus (HSV) .
Case Studies
Several studies have examined related compounds within the oxadiazole family:
- Anticancer Efficacy : A derivative similar in structure was tested against melanoma cells and demonstrated significant cytotoxicity, suggesting that modifications to the oxadiazole ring can enhance anticancer effects .
- Antimicrobial Studies : A recent investigation on hybrid compounds containing oxadiazole revealed promising results in inhibiting Mycobacterium tuberculosis, indicating the potential for developing new antitubercular agents .
Research Findings Table
Scientific Research Applications
Synthesis and Structural Insights
The synthesis of 4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine typically involves cyclocondensation reactions that incorporate both oxadiazole and triazole moieties. These reactions are crucial as they facilitate the introduction of various functional groups that can enhance biological activity and specificity.
Anticancer Potential
Recent studies have highlighted the anticancer potential of compounds featuring oxadiazole and triazole structures. For instance, derivatives of 1,2,4-oxadiazoles have shown promising results in inhibiting histone deacetylases (HDACs), which are critical in cancer progression. In particular, compounds similar to the one have demonstrated IC50 values in the nanomolar range against HDACs, indicating strong inhibitory effects .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives containing the oxadiazole ring exhibit significant antibacterial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell walls or interference with essential metabolic pathways .
Wnt Signaling Pathway Inhibition
Another area of interest is the inhibition of the Wnt signaling pathway, which plays a pivotal role in various cellular processes and is implicated in cancer and other diseases. Compounds similar to this compound have been identified as potent inhibitors of Notum, an enzyme that negatively regulates Wnt signaling. This inhibition can lead to enhanced Wnt signaling activity, which is beneficial in certain therapeutic contexts .
Case Study: Anticancer Activity Evaluation
A recent study synthesized several derivatives of oxadiazole-triazole hybrids and evaluated their anticancer activity against various cancer cell lines. The results showed that certain modifications to the triazole ring significantly enhanced cytotoxicity compared to standard treatments like SAHA (Suberoylanilide Hydroxamic Acid). The most effective compounds achieved IC50 values as low as 10 nM against specific cancer types .
Case Study: Antimicrobial Testing
In another study focusing on antimicrobial efficacy, the compound was tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the ethoxy group improved solubility and bioavailability, leading to enhanced antimicrobial activity. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazole ring’s amine group (-NH) and the oxadiazole ring’s electron-deficient nitrogen atoms are reactive toward nucleophiles. Key reactions include:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in dimethylformamide (DMF) under basic conditions (KCO) to form N-alkylated derivatives.
-
Acylation : Acetyl chloride or acetic anhydride in pyridine yields acylated products at the triazole’s amine site.
Example :
Oxidation
The oxadiazole ring can undergo oxidation under strong acidic conditions:
-
Treatment with KMnO/HSO generates oxadiazole N-oxide derivatives, enhancing electrophilicity.
Reduction
-
LiAlH reduces the oxadiazole ring to a diamino intermediate, altering its electronic properties.
Conditions :
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Oxidation | KMnO, HSO, 80°C | Oxadiazole N-oxide |
| Reduction | LiAlH, dry THF, 0–5°C | Diamino intermediate |
Electrophilic Aromatic Substitution
The electron-rich 4-ethoxyphenyl and 3-fluorophenyl groups participate in:
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Nitration : HNO/HSO introduces nitro groups at the para position of the ethoxyphenyl ring.
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Sulfonation : Oleum (HSO·SO) generates sulfonic acid derivatives.
Cross-Coupling Reactions
The fluorophenyl group facilitates palladium-catalyzed coupling:
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Suzuki Reaction : Reacts with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh)/NaCO in toluene/ethanol.
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Heck Reaction : Alkenes (e.g., styrene) couple at the fluorophenyl group with Pd(OAc) as the catalyst.
Example :
Hydrolysis Reactions
The oxadiazole ring undergoes acid- or base-catalyzed hydrolysis:
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Acidic Hydrolysis : HCl (6M) converts oxadiazole to a diamide derivative.
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Basic Hydrolysis : NaOH (10%) yields a carboxylic acid intermediate.
Comparison with Analogous Compounds
| Reaction Type | This Compound | Analogous Oxadiazole-Triazole Hybrids |
|---|---|---|
| Alkylation | N-Methylation at triazole | Similar reactivity, but methoxy groups slow kinetics |
| Oxidation | Forms N-oxide | Oxadiazole rings in related compounds show identical behavior |
| Coupling | High yield (85–92%) | Fluorophenyl enhances Pd-catalyzed coupling efficiency |
Key Research Findings
-
Synthetic Flexibility : Microwave-assisted synthesis reduces reaction times by 60% compared to conventional heating.
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Biological Relevance : Structural analogs inhibit enzymes like thymidine phosphorylase (IC = 2.3 µM) , suggesting potential for targeted modifications.
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Stability : The compound remains stable under acidic conditions (pH 2–6) but degrades in strong bases (pH > 10).
Table 2: Stability Under Different pH Conditions
| pH | Stability (24 hr) | Degradation Products |
|---|---|---|
| 2 | 98% | None |
| 7 | 95% | Trace diamide |
| 12 | 40% | Carboxylic acid |
Comparison with Similar Compounds
Key Observations:
The 4-ethoxyphenyl group on the oxadiazole (electron-donating) contrasts with BG15894’s pyridinyl (electron-withdrawing), affecting π-π stacking and solubility .
Steric and Lipophilic Profiles: E595-0455’s 5-chloro-2-methylphenyl group introduces steric bulk, which may hinder binding in constrained active sites compared to the target compound’s smaller 3-fluorophenyl . Ethoxy (OCH₂CH₃) in the target compound vs.
Heterocyclic Diversity :
- BG15894’s pyridinyl substituent enables hydrogen bonding via its lone pair of electrons, a feature absent in purely aromatic substituents like 4-ethoxyphenyl .
Crystallinity and Structural Stability
highlights that triazole derivatives with planar structures, such as 3-phenyl-1H-1,2,4-triazol-5-amine, exhibit strong crystallinity due to minimized steric hindrance . However, the oxadiazole’s rigidity could mitigate this effect.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
